molecular formula C22H27NO6 B14152991 Macrantaline CAS No. 62818-76-2

Macrantaline

Cat. No.: B14152991
CAS No.: 62818-76-2
M. Wt: 401.5 g/mol
InChI Key: UYVPKNMJIKNYPY-INIZCTEOSA-N
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Preparation Methods

The preparation of macrantaline involves the extraction from the plant Papaver lisae. The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general approach to isolating alkaloids involves solvent extraction, followed by purification techniques such as chromatography . Industrial production methods for this compound are not well-established, likely due to its status as a minor alkaloid.

Chemical Reactions Analysis

Macrantaline, like other benzylisoquinoline alkaloids, can undergo various chemical reactions. These include:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Macrantaline has been studied for its potential pharmacological properties. As a benzylisoquinoline alkaloid, it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects . Research into this compound is still in its early stages, and more studies are needed to fully understand its applications in chemistry, biology, medicine, and industry.

Mechanism of Action

The exact mechanism of action of macrantaline is not well-documented. like other alkaloids, it is likely to interact with specific molecular targets in the body, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Macrantaline is similar to other benzylisoquinoline alkaloids, such as macolidine and macoline . These compounds share a common structural framework but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific structure and the particular plant species from which it is derived.

Properties

CAS No.

62818-76-2

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

[2,3-dimethoxy-6-[[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol

InChI

InChI=1S/C22H27NO6/c1-23-8-7-14-10-18-21(29-12-28-18)22(27-4)19(14)16(23)9-13-5-6-17(25-2)20(26-3)15(13)11-24/h5-6,10,16,24H,7-9,11-12H2,1-4H3/t16-/m0/s1

InChI Key

UYVPKNMJIKNYPY-INIZCTEOSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3

Origin of Product

United States

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